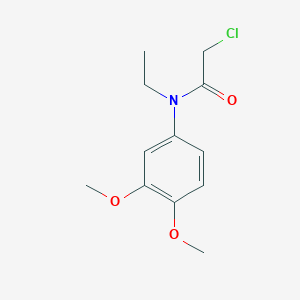![molecular formula C13H18O3 B2533349 2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane CAS No. 540760-63-2](/img/structure/B2533349.png)
2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane, commonly known as EPEOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPEOM is an epoxide, a cyclic ether with a three-membered ring, that has been synthesized and studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials Development
One significant application area of compounds related to "2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane" is in the development of electrochromic materials. For instance, the electropolymerization of related oxirane compounds has been shown to enhance the electrochromic properties of poly(3,4-ethylenedioxythiophene) films. These materials demonstrate reversible oxidation and reduction, accompanied by significant color changes, making them suitable for electrochromic devices with applications in smart windows and displays (Zhang et al., 2014).
Gene Mutations and Micronuclei Induction Studies
Compounds structurally similar to "this compound," such as oxiranes, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells. These studies are crucial for understanding the genetic and chromosomal implications of exposure to such compounds, with significant relevance to safety assessments in both environmental and occupational health contexts (Schweikl et al., 2004).
Polymer Chemistry
Another research domain involves the ring-opening polymerization of substituted oxiranes, leading to polymers with unique structural features. For example, the synthesis and polymerization of oxirane derivatives have resulted in polymers with carbonyl–aromatic π-stacked structures, contributing to advancements in polymer chemistry and materials science. Such polymers may find applications in various industries, including coatings, adhesives, and composites (Merlani et al., 2015).
Antimicrobial Activity Studies
Research on derivatives of oxirane compounds has also explored their antimicrobial properties. For instance, studies have synthesized thiazoles and their fused derivatives, demonstrating antimicrobial activities against various bacterial and fungal isolates. These findings highlight the potential of oxirane derivatives in developing new antimicrobial agents with applications in medicine and agriculture (Wardkhan et al., 2008).
Environmental Impact and Stability
The stability of siloranes, which include oxirane functionalities, in aqueous systems has been investigated, with implications for the use of such compounds in dental composites and other applications. The stability of these materials in biological fluids suggests their suitability for oral and possibly other biomedical applications, emphasizing the importance of understanding the environmental and biological stability of oxirane derivatives (Eick et al., 2006).
Eigenschaften
IUPAC Name |
2-[2-(4-ethylphenoxy)ethoxymethyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-11-3-5-12(6-4-11)15-8-7-14-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWDGZRBHRSZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2533268.png)
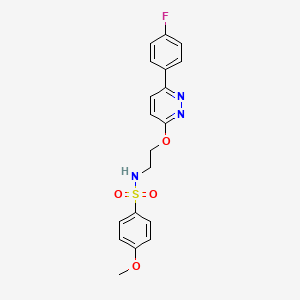
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)
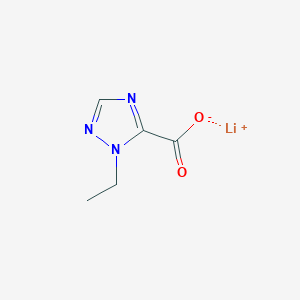
amine dihydrochloride](/img/structure/B2533277.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
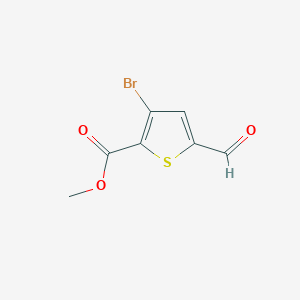
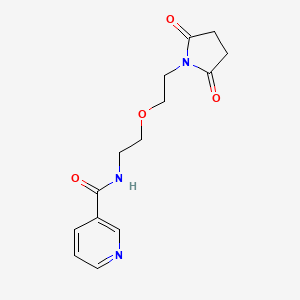
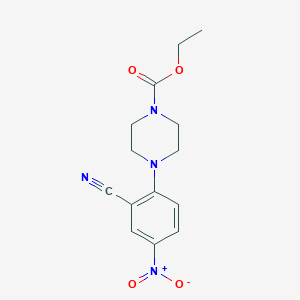
![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)
